molecular formula C44H54CaF2N6O12S2 B7818450 147098-20-2 (Calcium)

147098-20-2 (Calcium)

Cat. No.: B7818450
M. Wt: 1001.1 g/mol
InChI Key: LALFOYNTGMUKGG-JGMJEEPBSA-L
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Description

The compound with the Chemical Abstracts Service (CAS) number 147098-20-2 is known as Rosuvastatin Calcium. It is a pharmaceutical compound belonging to the class of statins, which are used to lower cholesterol levels in the blood. Rosuvastatin Calcium is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it a valuable medication for managing hypercholesterolemia and preventing cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosuvastatin Calcium is synthesized through a multi-step process.

Industrial Production Methods

Industrial production of Rosuvastatin Calcium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Mechanism of Action

Rosuvastatin Calcium is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, the enzyme that catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, Rosuvastatin Calcium effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rosuvastatin Calcium is unique due to its high potency and efficacy in lowering low-density lipoprotein cholesterol and triglycerides compared to other statins. It also has a favorable safety profile and minimal drug interactions, making it a preferred choice for many patients .

Properties

IUPAC Name

calcium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFOYNTGMUKGG-JGMJEEPBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54CaF2N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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